3-(Ethylsulfonamido)-N-isopropylbenzamide, also known by its developmental name Revumenib, is a small molecule that acts as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications in treating acute myeloid leukemia and other hematological malignancies. The compound's structure features a sulfonamide group, which is known for its biological activity, particularly in drug design.
The synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide involves several steps that incorporate various chemical reactions to construct the final molecular structure. The synthetic route typically includes:
The synthesis often employs techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
The molecular formula of 3-(Ethylsulfonamido)-N-isopropylbenzamide is C₁₈H₂₅N₃O₂S, indicating a complex structure with multiple functional groups. The structure features:
Key structural data include:
3-(Ethylsulfonamido)-N-isopropylbenzamide participates in various chemical reactions, primarily focusing on its interactions with biological targets:
Kinetic studies often utilize enzyme assays to determine the efficacy of inhibition and binding affinity measurements using surface plasmon resonance or similar techniques .
The mechanism by which 3-(Ethylsulfonamido)-N-isopropylbenzamide exerts its effects involves:
Studies have shown that this inhibition leads to reduced cell viability in MLL-rearranged leukemia cell lines, demonstrating its potential efficacy as an anti-cancer agent .
Relevant data from studies indicate that Revumenib maintains its structural integrity under physiological conditions, making it suitable for therapeutic applications .
3-(Ethylsulfonamido)-N-isopropylbenzamide has significant applications in:
The ongoing clinical trials aim to establish its efficacy and safety profile, potentially leading to new treatment options for patients suffering from hematological cancers .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0